molecular formula C20H19N3O2 B2917574 N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034400-85-4

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2917574
CAS No.: 2034400-85-4
M. Wt: 333.391
InChI Key: HVYVGUCWBUTSHN-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide is a synthetic chemical compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates a [2,4'-bipyridine] scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets, and a 2-methoxyphenylacetamide group . This hybrid structure suggests potential utility as a building block in heterocyclic chemistry or as a lead compound in the development of biologically active molecules . Researchers can explore its applications in areas such as inhibitor design, molecular probe development, and as a precursor in synthetic chemistry. The mechanism of action for this specific compound is not fully characterized and is a subject for ongoing investigation. As with all research chemicals, proper safety protocols must be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-19-5-3-2-4-17(19)13-20(24)23-14-15-6-11-22-18(12-15)16-7-9-21-10-8-16/h2-12H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYVGUCWBUTSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a methoxyphenyl acetamide group, which contributes to its unique reactivity and biological profile. The molecular formula is C20H21N3O3C_{20}H_{21}N_{3}O_{3} with a molecular weight of approximately 347.41 g/mol.

PropertyValue
Molecular FormulaC20H21N3O3
Molecular Weight347.41 g/mol
IUPAC Name2-(2-methoxyphenoxy)-N-[(2-pyridin-4-yl)pyridin-4-yl)methyl]acetamide

The biological activity of this compound primarily involves its role as a ligand in coordination chemistry. The bipyridine structure allows it to bind effectively to metal ions, which can enhance its reactivity and influence various biochemical pathways. This binding capability suggests potential applications in catalysis and drug design.

Potential Targets

  • Metal Ion Coordination : The compound can serve as a ligand for transition metals, impacting their catalytic properties.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in disease pathways, although further research is necessary to elucidate these interactions.

Anticancer Activity

Bipyridine derivatives are being explored for their anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The effectiveness is often measured using IC50 values:

CompoundCell LineIC50 (µM)
N-(2-pyridylmethyl)-acetamideMCF722.6
Related bipyridine derivativeA5493.79

These results suggest that modifications in the bipyridine structure can lead to enhanced biological activity .

Case Studies

  • SARS-CoV-2 Mpro Inhibitors : A recent study identified novel inhibitors targeting the main protease (Mpro) of SARS-CoV-2 using deep learning approaches. While this compound was not specifically tested, the findings highlight the potential of bipyridine derivatives in antiviral drug design .
  • Anticancer Screening : A library of bipyridine-based compounds was screened against several cancer cell lines, revealing promising cytotoxicity profiles. The structure–activity relationship (SAR) analysis indicated that modifications at the methoxyphenyl position could significantly enhance anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Bipyridine vs. Quinazoline Derivatives

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (compound 38, ) replace the bipyridine with a quinazoline sulfonyl group. These derivatives exhibit potent anti-cancer activity (IC₅₀ < 10 µM against HCT-1 and MCF-7 cell lines), attributed to the sulfonyl group’s electron-withdrawing effects and quinazoline’s kinase-inhibitory properties .

Phenoxy vs. Bipyridine Linkages

Synthetic auxins such as 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 602, ) use phenoxy linkages for herbicidal activity. The target compound’s bipyridine-methyl group likely increases rigidity and reduces metabolic degradation compared to flexible phenoxy chains, a hypothesis supported by the enhanced stability of bipyridine-containing ACC2 inhibitors () .

Substituent Effects

Methoxyphenyl Position and Bioactivity

The 2-methoxyphenyl group in the target compound is shared with N-(2-methoxyphenyl)acetamide (, IC₅₀ = 23.23 µM), which shows moderate inhibitory activity in QSAR models. However, the addition of the bipyridine-methyl group in the target compound could enhance steric bulk and hydrophobic interactions, as seen in N-(1′,2′,3′,6′-tetrahydro[2,4′-bipyridin]-5-yl)acetamide (), which exhibits predicted bioavailability metrics (density: 1.179 g/cm³, pKa: 14.07) .

Halogenated vs. Methoxy Substituents

Chlorophenyl derivatives like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide () demonstrate higher electrophilicity due to chlorine atoms, favoring covalent binding. The methoxy group in the target compound, being electron-donating, may instead promote hydrogen bonding or polar interactions, as observed in 2-(4-methoxyphenyl)-N-(4-{[(4-methylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide () .

Anti-Cancer Potential

While the target compound lacks direct anti-cancer data, structurally related N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () shows patent activity in oncology, suggesting that the bipyridine-methyl group could be optimized for similar applications .

Key Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or Notable Activity) Reference
Target Compound Bipyridine-methyl 2-Methoxyphenyl Not reported -
N-(2-Methoxyphenyl)acetamide Acetamide 2-Methoxyphenyl IC₅₀ = 23.23 µM (QSAR model)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole 2-Methoxyphenyl, CF₃ Patent oncology claims
2-(4-Methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide Acetamide 4-Methoxyphenyl, sulfamoyl Enzyme inhibition

Table 2. Physicochemical Properties

Compound Name Molecular Weight Predicted Density (g/cm³) Predicted pKa Reference
Target Compound ~350 (estimated) 1.2–1.3 (analog-based) ~14 (analog)
N-(1′,2′,3′,6′-Tetrahydro[2,4′-bipyridin]-5-yl)acetamide 217.27 1.179 14.07
N-(2-Methoxyphenyl)acetamide 165.19 1.15 (literature) 13.5

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